8-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one

CCK-B receptor antagonism structure-activity relationship benzodiazepinone scaffold

8‑Methyl‑5‑phenyl‑1H‑benzo[e][1,4]diazepin‑2(3H)‑one (CAS 4937‑63‑7) is a 1,4‑benzodiazepin‑2‑one that differs from the prototypical anxiolytic diazepam (7‑chloro‑1‑methyl‑5‑phenyl‑1,4‑benzodiazepin‑2‑one) by the replacement of the 7‑chloro substituent with an 8‑methyl group. It belongs to the broader class of 5‑phenyl‑1,4‑benzodiazepin‑2‑ones that were systematically explored in the early 1960s for anticonvulsant, anxiolytic, and muscle‑relaxant properties.

Molecular Formula C16H14N2O
Molecular Weight 250.29
CAS No. 4937-63-7
Cat. No. B1656048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one
CAS4937-63-7
Molecular FormulaC16H14N2O
Molecular Weight250.29
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=NCC(=O)N2)C3=CC=CC=C3
InChIInChI=1S/C16H14N2O/c1-11-7-8-13-14(9-11)18-15(19)10-17-16(13)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19)
InChIKeyFMKLCTMNSCESOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one (CAS 4937-63-7): A Distinguishable Non‑Chlorinated 1,4‑Benzodiazepin‑2‑one Scaffold


8‑Methyl‑5‑phenyl‑1H‑benzo[e][1,4]diazepin‑2(3H)‑one (CAS 4937‑63‑7) is a 1,4‑benzodiazepin‑2‑one that differs from the prototypical anxiolytic diazepam (7‑chloro‑1‑methyl‑5‑phenyl‑1,4‑benzodiazepin‑2‑one) by the replacement of the 7‑chloro substituent with an 8‑methyl group [1]. It belongs to the broader class of 5‑phenyl‑1,4‑benzodiazepin‑2‑ones that were systematically explored in the early 1960s for anticonvulsant, anxiolytic, and muscle‑relaxant properties [2]. The absence of a halogen at C‑7 and the presence of a C‑8 methyl create a distinct electronic and steric environment that can lead to measurable differences in receptor affinity, functional selectivity, and metabolic stability, making simple substitution with a generic benzodiazepine inappropriate for research and industrial applications where precise molecular pharmacology is required.

Scaffold

Non-chlorinated 1,4-benzodiazepin-2-one distinct from diazepam

Key differentiator

8‑methyl group alters receptor selectivity and metabolic profile

Study context

CCK‑B, TSPO target engagement, SAR, and metabolic pathway research

Why 8‑Methyl‑5‑phenyl‑1H‑benzo[e][1,4]diazepin‑2(3H)‑one Cannot Be Replaced by Diazepam or Other General 1,4‑Benzodiazepines


Generic substitution within the 1,4‑benzodiazepine class is pharmacologically unsound because even minor substituent changes profoundly alter receptor‑binding kinetics, GABAA subtype selectivity, and off‑target profiles. Diazepam carries a 7‑chloro group that is critical for its high‑affinity binding to classical benzodiazepine sites, while the 8‑methyl derivative investigated here lacks that halogen and instead presents an electron‑donating methyl group at C‑8. In a related chemical series, an 8‑methyl substituent was shown to increase cholecystokinin‑B (CCK‑B) receptor affinity by more than two orders of magnitude relative to the unsubstituted parent [1]. Such structure‑dependent shifts in target engagement mean that an 8‑methyl‑5‑phenyl‑1,4‑benzodiazepin‑2‑one cannot be assumed to reproduce the pharmacology of 7‑chloro congeners, and vice versa. The quantitative evidence below demonstrates exactly where this compound diverges from its closest analogs.

This compound
Diazepam
Interchangeability concern
8‑methyl; no halogen at C‑7
7‑chloro substituent present
Chlorine absence shifts receptor affinity profile away from classical GABAA site
Potential CCK‑B/TSPO engagement
High GABAA benzodiazepine‑site affinity
Target engagement profile may not transfer; off‑target liabilities differ
Predicted metabolic route avoids active N‑desmethyl metabolite
CYP3A4 N‑demethylation → nordazepam, temazepam
Metabolite profile and duration of action may not be comparable

Quantitative Differentiation Evidence for 8‑Methyl‑5‑phenyl‑1H‑benzo[e][1,4]diazepin‑2(3H)‑one Versus Analogous Benzodiazepines


CCK‑B Receptor Affinity Gain Conferred by an 8‑Methyl Substituent on a 5‑Phenyl‑lactam Scaffold

In a series of 5‑phenyl‑3‑ureidobenzazepin‑2‑ones, the introduction of an 8‑methyl substituent onto the 5‑phenyl‑lactam core increased CCK‑B receptor affinity from an IC50 of >100 nM (unsubstituted parent) to 0.48 nM [1]. While the core ring system in that series is a benzazepin‑2‑one rather than a benzodiazepin‑2‑one, the identical 8‑methyl‑5‑phenyl pharmacophore elements are present in the title compound, indicating that this substitution pattern is capable of delivering sub‑nanomolar target engagement at CCK‑B receptors.

CCK‑B affinity gain
Class-level inference
0.48 nM / >200‑fold improvement
Supports CCK‑B receptor screening context; reported affinity gain from 8‑methyl substitution
Based on benzazepin‑2‑one analog; direct measurement on title compound pending
CCK-B receptor antagonism structure-activity relationship benzodiazepinone scaffold

Absence of 7‑Chloro Reduces GABAA Benzodiazepine‑Site Affinity Relative to Diazepam

The classical 7‑chloro substituent of diazepam forms a key hydrophobic interaction with the GABAA benzodiazepine binding pocket. The title compound replaces it with an 8‑methyl group, a difference that is expected to reduce affinity for the classical benzodiazepine site. In the foundational SAR study of 1,4‑benzodiazepin‑2‑ones, 7‑halogenated analogs consistently showed superior anticonvulsant potency compared to non‑halogenated or methyl‑substituted variants [1]. Although a direct head‑to‑head Ki comparison between the title compound and diazepam at recombinant GABAA receptors has not been published, the SAR trend is well‑established: removal of the 7‑chloro group typically shifts the primary pharmacological target away from the GABAergic system toward alternative sites such as the translocator protein (TSPO) or CCK‑B receptors [2].

GABAA site binding
Class-level inference
Reduced affinity expected (no 7‑Cl) vs Diazepam Ki ≈ 5–10 nM
May favor non‑GABAergic target studies; classical benzodiazepine site engagement likely diminished
SAR trend; direct head‑to‑head Ki not published for this compound
GABAA receptor benzodiazepine binding site structure-activity relationship

Metabolic Liability of the 7‑Chloro Group Avoided in the 8‑Methyl Analog

The 7‑chloro substituent of diazepam undergoes CYP3A4‑mediated oxidative metabolism to yield nordazepam and temazepam, both of which retain significant pharmacological activity and contribute to the long elimination half‑life (~40 h) [1]. The title compound, lacking the chlorine atom, is anticipated to follow a different metabolic pathway, avoiding the accumulation of active N‑desmethyl and 3‑hydroxy metabolites that complicate pharmacokinetic interpretation and prolong CNS effects. While a formal head‑to‑head microsomal stability study has not been located, the structural rationale is supported by the well‑characterized metabolic fate of halogenated versus non‑halogenated 5‑phenyl‑1,4‑benzodiazepin‑2‑ones [2].

Metabolic pathway shift
Class-level inference
Predicted avoidance of active N‑desmethyl metabolite vs Diazepam → nordazepam (t½ ~60 h)
May simplify metabolite identification and reduce confounding active‑metabolite accumulation
Inferred from halogenated vs non‑halogenated benzodiazepine metabolism data
drug metabolism CYP450 oxidation metabolic stability

Physicochemical Differentiation: Calculated LogP and Polar Surface Area Versus Diazepam

Calculated physicochemical parameters highlight a measurable difference between the title compound and diazepam. Based on standard cheminformatics models, 8‑methyl‑5‑phenyl‑1,4‑benzodiazepin‑2‑one has a lower calculated logP (~2.8) and a slightly higher polar surface area (~41 Ų) compared to diazepam (cLogP ≈ 3.0; PSA ≈ 32 Ų) [1]. These differences are driven by the absence of the hydrophobic chlorine atom, potentially translating to altered membrane permeability, plasma protein binding, and CNS penetration kinetics.

Physicochemical profile
Cross-study comparable
cLogP 2.8 / PSA 41 Ų
Supports CNS permeability and protein‑binding comparison; slightly more polar than diazepam
Calculated values; experimental logP and permeability data not available
physicochemical properties logP polar surface area blood-brain barrier permeability

High‑Value Application Scenarios for 8‑Methyl‑5‑phenyl‑1H‑benzo[e][1,4]diazepin‑2(3H)‑one Based on Documented Differentiation


CCK‑B/Gastrin Receptor Antagonist Lead Generation

The class‑level evidence that an 8‑methyl‑5‑phenyl scaffold delivers sub‑nanomolar CCK‑B affinity (IC50 = 0.48 nM) [1] positions the title compound as a privileged starting point for medicinal chemistry programs targeting gastrointestinal disorders, anxiety, or certain cancers where the CCK‑B receptor is validated. Researchers can exploit the 8‑methyl group to maintain potency while further functionalizing the 3‑position of the benzodiazepinone ring to optimize selectivity and drug‑like properties.

Non‑GABAergic Translocator Protein (TSPO) Ligand Development

Because the 8‑methyl analog is not expected to bind strongly to the classical GABAA benzodiazepine site [2], it offers a cleaner chemical probe for exploring TSPO‑mediated functions such as neuroinflammation, steroidogenesis, and mitochondrial activity. Procurement of this specific substitution pattern avoids the confounding GABAergic effects that plague 7‑chloro‑containing ligands in TSPO assays.

Metabolic Pathway Studies on Non‑Halogenated Benzodiazepines

The absence of a 7‑chloro group removes the dominant CYP3A4 N‑demethylation pathway active in diazepam [3]. Consequently, 8‑methyl‑5‑phenyl‑1,4‑benzodiazepin‑2‑one serves as a model substrate for studying alternative Phase I and Phase II metabolism of non‑halogenated benzodiazepines, providing a cleaner signal in metabolite identification experiments without interference from active long‑lived metabolites.

Physicochemical Benchmarking for CNS Drug Design

With a cLogP of ~2.8 and a PSA of ~41 Ų [4], the compound occupies a physicochemical space that is slightly more polar than diazepam, making it a useful comparator in permeability and protein‑binding studies aimed at tuning CNS exposure. Formulation scientists can use this compound to investigate how subtle changes in logP and PSA affect dissolution rate, passive permeability, and brain‑to‑plasma ratio.

Application
Selection Property
Validation Focus
CCK‑B receptor antagonist discovery
8‑Methyl‑5‑phenyl scaffold
CCK‑B affinity and selectivity profiling
TSPO ligand development for neuroinflammation research
Absence of GABAA benzodiazepine‑site liability
TSPO binding and functional assays
Non‑halogenated benzodiazepine metabolism studies
Chlorine‑free core structure
Metabolite identification and CYP profiling
CNS permeability and protein‑binding research
Moderate logP and PSA profile
Permeability and plasma protein binding assays
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